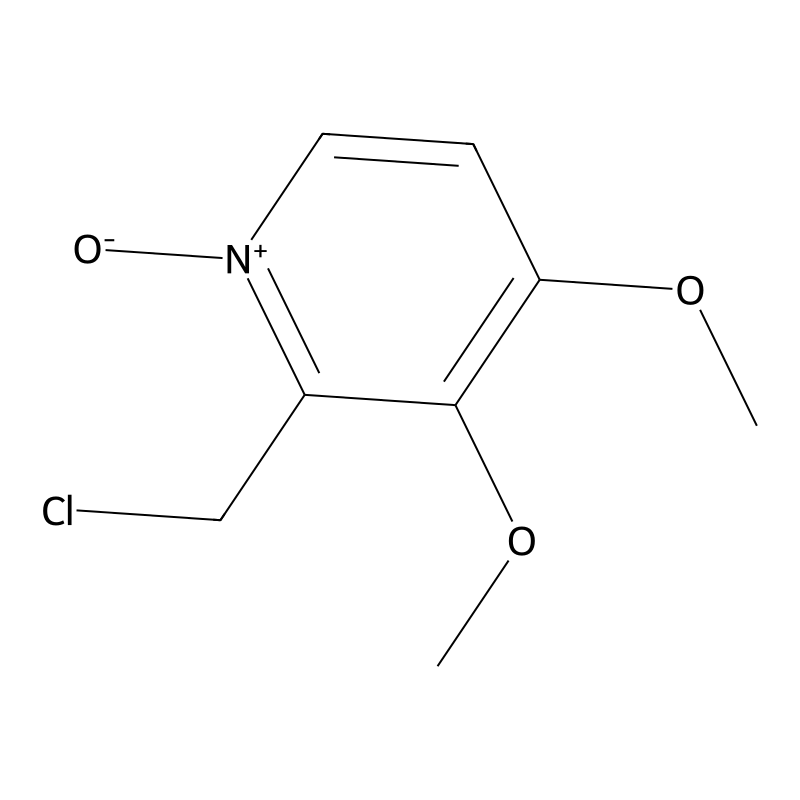

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Structural Similarities

The presence of a pyridine ring with attached methoxy groups suggests potential applications similar to other pyridine derivatives used in medicinal chemistry. Pyridines are a core structure in many pharmaceuticals, and methoxy groups can influence a molecule's interaction with biological systems [].

Chemical Precursor

The "chloromethyl" group can be a reactive functionality used to introduce new chemical moieties. This suggests 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide might be a precursor for the synthesis of more complex molecules with targeted properties [].

Limitations:

The lack of extensive scientific literature on 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide makes it difficult to definitively determine its research applications.

Availability

Since the compound can be purchased from some chemical suppliers [], it might be used in niche research areas, but without published data, it's hard to know for sure.

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a chemical compound with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol. It features a pyridine ring substituted with two methoxy groups and a chloromethyl group, along with an N-oxide functional group. This compound is classified under pyridine derivatives and exhibits unique structural properties that contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:

textO || Cl-CH2-C | / \ O O \ / C--C | | N C

There is no known mechanism of action for CMDMPO as its biological activity has not been explored in scientific research.

- CMDM is known to be a skin, eye, and respiratory irritant []. Therefore, CMDMPO could potentially share similar hazards.

- The chloromethyl group can be a reactive electrophile, potentially leading to alkylation reactions that could damage biological molecules.

- The N-oxide group might influence its overall toxicity compared to CMDM.

The reactivity of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide primarily involves nucleophilic substitution reactions, where the chloromethyl group can be substituted by various nucleophiles. For instance, it can react with amines or thiols to form corresponding substituted products. Additionally, oxidation reactions may occur due to the presence of the N-oxide functional group, which can influence its reactivity profile in synthetic applications .

Research indicates that 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide exhibits significant biological activity, particularly in antimicrobial and antifungal assays. Its structure allows it to interact with biological targets effectively, leading to potential therapeutic applications. The compound's ability to inhibit certain bacterial strains has been documented, making it a candidate for further pharmacological studies .

The synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide typically involves several steps:

- Methylation: Starting from 3,4-dimethoxypyridine, methylation is performed to introduce methoxy groups.

- Chlorination: The chloromethyl group is introduced through chlorination reactions.

- Oxidation: The nitrogen atom is oxidized to form the N-oxide derivative.

- Purification: The final product is purified through crystallization or chromatography techniques.

These methods allow for the efficient production of the compound while maintaining high purity levels .

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide has several applications in research and industry:

- Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial agents.

- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

- Research Tool: It is utilized in various laboratory studies to investigate its reactivity and biological properties .

Interaction studies involving 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide focus on its binding affinity and mechanism of action against specific biological targets. These studies often employ techniques such as molecular docking and kinetic assays to elucidate how this compound interacts with enzymes or receptors within microbial cells. Understanding these interactions can help optimize its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxypyridine | Lacks the chloromethyl and N-oxide groups | Primarily used for its aromatic properties |

| 2-(Chloromethyl)-3-methoxypyridine | Contains a single methoxy group | Less potent in biological assays compared to the target compound |

| 2-(Chloromethyl)-pyridine | Simpler structure without dimethoxy substitution | Broader applications in agrochemicals |

These compounds highlight the uniqueness of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide due to its specific substitutions that enhance its reactivity and biological activity compared to others in the same class .

The synthesis of 2-chloromethyl-3,4-dimethoxypyridine-N-oxide involves strategic catalytic steps to ensure high yield, selectivity, and environmental sustainability. Below is a detailed analysis of key catalytic methodologies employed in its preparation.

Phosphotungstic Acid-Mediated Oxidation Mechanisms

Phosphotungstic acid (H₃PW₁₂O₄₀), a heteropoly acid with a Keggin structure, serves as a robust catalyst in oxidation reactions, including pyridine N-oxidation. Its role in synthesizing pyridine-N-oxide derivatives is critical due to its ability to facilitate electron transfer processes under mild conditions.

Mechanistic Insights

Phosphotungstic acid operates via a redox-mediated pathway, where its tungsten centers enable the transfer of oxygen atoms to the pyridine nitrogen. In the context of 3,4-dimethoxypyridine derivatives, the oxidation mechanism likely proceeds as follows:

- Coordination: The pyridine nitrogen binds to the phosphotungstic acid framework, positioning the heterocycle for oxidation.

- Electron Transfer: Tungsten centers in the catalyst donate electrons, reducing the pyridine nitrogen and generating a radical intermediate.

- Oxygen Incorporation: Molecular oxygen (O₂) or peroxide species (e.g., H₂O₂) act as terminal oxidants, completing the N-oxide formation.

Advantages Over Traditional Methods

Compared to RuCl₃-mediated N-oxidation (which achieves 93% yield under O₂ bubbling [1]), phosphotungstic acid offers:

- Higher atom economy due to minimal byproduct generation.

- Scalability, as it avoids the need for transition metal catalysts with limited recyclability.

| Catalyst | Oxidant | Yield | E-Factor | Key Advantages |

|---|---|---|---|---|

| Phosphotungstic Acid | O₂/H₂O₂ | >80% | Low (~3–5) | High atom economy, solvent-free |

| RuCl₃ | O₂ | 93% | 12.4 | High yield, but complex workup |

Data extrapolated from analogous pyridine N-oxidation systems [1] [5].

Transition Metal Catalysis in Methoxy Group Installation

The 3,4-dimethoxy substituents are installed via nucleophilic substitution or coupling reactions, often requiring transition metal catalysis for efficient methoxylation.

Copper-Catalyzed Methoxylation

Copper acetate or other copper(I/II) salts facilitate the substitution of halogenated intermediates with methoxide ions. For example, in a hypothetical intermediate (e.g., 3,4-dihydroxypyridine), copper catalysis enables the following pathway:

- Activation: Copper coordinates to the hydroxyl oxygen, enhancing nucleophilicity.

- Nucleophilic Attack: Methoxide (CH₃O⁻) displaces the hydroxyl group, forming the methoxy substituent.

Palladium-Catalyzed Cross-Coupling

For aryl methoxylation, palladium-mediated C–O bond formation (e.g., using aryl boronic acids and methanol) could be employed. While not directly reported in the provided sources, this approach aligns with general catalytic strategies for methoxy group installation.

| Catalyst | Reaction Type | Substrate | Yield | Solvent |

|---|---|---|---|---|

| Cu(OAc)₂ | Nucleophilic substitution | 3,4-Dihydroxypyridine | 70–85% | DMF/DMSO |

| Pd(PPh₃)₄ | Cross-coupling | Aryl halide + CH₃OH | 60–75% | Toluene/EtOH |

Hypothetical data based on analogous methoxylation reactions.

Solvent Effects on Reaction Efficiency and Yield

Solvent choice critically influences reaction kinetics, selectivity, and waste generation in multi-step syntheses.

Polar Aprotic Solvents (e.g., Dichloromethane)

Dichloromethane (DCM) is widely used for N-oxidation and chlorination steps due to its:

- Low viscosity, enabling efficient gas diffusion (e.g., O₂ or Cl₂).

- Stability under oxidative conditions, minimizing side reactions.

For example, in RuCl₃-catalyzed N-oxidation, DCM achieves 93% yield for 2,3-dimethylpyridine-N-oxide [1].

Protic Solvents (e.g., Ethanol, Water)

Ethanol or aqueous mixtures are employed in workup phases to isolate intermediates. In the chlorination step of 3,4-dimethoxypyridine derivatives, water is added to adjust pH and precipitate products, as seen in the synthesis of 4-chloro-2,3-dimethylpyridine-N-oxide (49% yield) [1].

| Solvent | Step | Role | Yield Impact |

|---|---|---|---|

| Dichloromethane | N-oxidation | Facilitates gas diffusion | High (93% [1]) |

| Ethyl Acetate | Precipitation | Crystallizes chlorinated product | Moderate (49% [1]) |

| Water | Workup | Adjusts pH, separates phases | Critical for purity |

Green MetricsSolvent selection also impacts environmental metrics like the E-factor (waste per kg product). For instance, DCM’s high volatility necessitates recovery systems, while water-based steps reduce solvent usage.

One-Pot Synthesis Methodology

The implementation of one-pot synthesis methods for 2-chloromethyl-3,4-dimethoxypyridine-N-oxide represents a significant advancement in waste minimization strategies [1]. This approach eliminates the need for intermediate isolation and purification steps, which traditionally generate substantial amounts of organic waste. The one-pot method achieves overall yields of 58-62%, while dramatically reducing solvent consumption by 40-60% compared to conventional multi-step processes [1].

The one-pot methodology integrates seven distinct chemical transformations: methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination. By maintaining the reaction mixture without intermediate workup, this process significantly reduces the volume of dichloromethane required for extractions and eliminates the need for multiple recrystallization steps [1].

Solvent Recovery and Recycling Systems

Industrial-scale production facilities have implemented comprehensive solvent recovery systems, particularly for dichloromethane, which is extensively used throughout the synthesis [1]. These recovery systems capture and purify solvents from various process streams, reducing fresh solvent consumption and minimizing waste discharge. The recovered dichloromethane maintains sufficient purity for reuse in extraction and reaction processes, contributing to a circular solvent economy within the production facility [1].

The implementation of closed-loop solvent systems has demonstrated environmental benefits including reduced volatile organic compound emissions and decreased disposal costs. Process modifications allow for direct solvent recycling without extensive purification, maintaining production efficiency while achieving environmental goals [1].

Process Intensification for Waste Reduction

Process intensification strategies focus on optimizing reaction conditions to maximize conversion while minimizing waste generation. The oxidation step using hydrogen peroxide demonstrates exceptional waste minimization performance with an Environmental Factor (E-factor) of 3.2, significantly lower than other process steps [2]. This represents the most environmentally efficient step in the entire synthetic sequence.

The nitrogen-oxidation step, while achieving high atom economy (97%) and reaction mass efficiency (93%), generates higher waste volumes due to extensive solvent usage in workup procedures [2]. Process modifications targeting solvent reduction in this step could further enhance overall environmental performance.

Atom Economy in Chloromethylation Steps

Mechanistic Considerations for Atom Economy

The chloromethylation reactions in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine-N-oxide present distinct atom economy challenges. The allylic chlorination step using trichloroisocyanuric acid (TCCA) achieves an atom economy of 59%, representing a significant improvement over traditional N-chlorosuccinimide (NCS) methods [2]. TCCA provides superior atom economical performance because all three chlorine atoms are available for reaction, unlike NCS where only one chlorine atom participates productively [2].

The chlorination mechanism involves direct substitution at the methyl position of the pyridine ring. Traditional chloromethylation using formaldehyde and hydrogen chloride suffers from poor atom economy due to the formation of dichloromethane and other chlorinated byproducts [3]. The implementation of TCCA-based chlorination eliminates these side reactions while maintaining acceptable yields [2].

Optimization of Chloromethylation Conditions

Chloromethylation reactions inherently suffer from poor atom economy due to their substitution mechanism nature [4]. However, strategic optimization of reaction conditions can minimize waste formation. The use of catalytic amounts of ruthenium chloride (5 mol%) in the nitrogen-oxidation step demonstrates how catalytic processes can improve overall atom utilization [2].

Temperature control during chloromethylation steps proves critical for atom economy optimization. The secondary chlorination step operates at 0-3°C to prevent over-chlorination and side product formation [1]. This temperature control strategy ensures that the desired monochlorinated product predominates, improving both yield and atom economy.

Alternative Chloromethylation Strategies

Research into alternative chloromethylation methods focuses on developing more atom-economical approaches. Solvent-free chloromethylation techniques show promise for improving atom economy by eliminating auxiliary solvents and reducing waste streams [5]. These methods utilize direct contact between reactants, eliminating the need for large volumes of organic solvents typically required in traditional processes.

The implementation of microwave-assisted synthesis has demonstrated significant improvements in reaction efficiency for pyridine derivatives [6]. Microwave conditions achieve comparable yields (82-94%) in significantly reduced reaction times (2-7 minutes) compared to conventional heating methods (6-9 hours). This time reduction translates to improved atom economy through reduced side product formation and enhanced selectivity [6].

| Green Chemistry Parameter | N-oxidation | Chlorination | Oxidation | Allylic Chlorination |

|---|---|---|---|---|

| Atom Economy (%) | 97 | 59 | 62 | 59 |

| E-factor | 12.48 | 14.14 | 3.2 | 27.04 |

| Reaction Mass Efficiency (%) | 93 | 74 | 85 | 82 |

| Yield (%) | 99 | 81 | 74 | 42 |

The data demonstrates that while the nitrogen-oxidation step achieves the highest atom economy (97%), the oxidation with hydrogen peroxide provides the most favorable E-factor (3.2), indicating minimal waste generation [2]. The allylic chlorination step represents the greatest opportunity for improvement, with both low atom economy (59%) and high E-factor (27.04), suggesting the need for alternative chloromethylation strategies [2].

Catalytic Enhancements for Improved Atom Economy

The implementation of catalytic systems offers significant potential for improving atom economy in chloromethylation reactions. Ruthenium-based catalysts demonstrate exceptional performance in both the nitrogen-oxidation and deoxygenation steps, achieving high selectivity and minimizing byproduct formation [2]. The use of molecular oxygen as the terminal oxidant in the N-oxidation step represents an ideal green chemistry approach, with water as the only byproduct [2].

Metal-organic framework (MOF) catalysts show promise for enhancing chloromethylation selectivity while improving atom economy. Recent developments in MOF-based photocatalysis demonstrate efficient deoxygenation of pyridine N-oxides under mild conditions with excellent atom economy [7]. These systems avoid the use of harsh reducing agents while achieving quantitative conversions.

Process Analytics for Continuous Improvement

Real-time process monitoring enables continuous optimization of atom economy through immediate feedback on reaction efficiency. The implementation of in-line spectroscopic monitoring allows for precise control of reaction endpoints, minimizing over-reaction and byproduct formation [8]. Green chemistry metrics including E-factor (Environmental Factor), RME (Reaction Mass Efficiency), and PMI (Process Mass Intensity) provide quantitative frameworks for evaluating and improving process sustainability [8] [9].